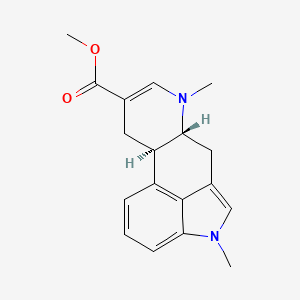
Methyl 1,6-dimethyl-7,8-didehydroergoline-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1,6-dimethyl-7,8-didehydroergoline-8-carboxylate is a compound belonging to the ergoline family, which is a group of alkaloids known for their diverse biological activities. Ergoline derivatives are found in various natural sources, including fungi and plants, and have been studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,6-dimethyl-7,8-didehydroergoline-8-carboxylate typically involves multiple steps, starting from simpler precursors. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which can be further modified through a series of steps to obtain the desired ergoline derivative.
Industrial Production Methods
Industrial production of ergoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 1,6-dimethyl-7,8-didehydroergoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the double bonds in the ergoline structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated ergoline compounds.
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other complex ergoline derivatives.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical tool.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other medical conditions.
作用機序
The mechanism of action of Methyl 1,6-dimethyl-7,8-didehydroergoline-8-carboxylate involves its interaction with specific molecular targets and pathways. It is known to bind to serotonin receptors, modulating neurotransmitter activity and influencing various physiological processes. The compound’s effects are mediated through its ability to alter receptor conformation and signaling pathways, leading to changes in cellular responses .
類似化合物との比較
Similar Compounds
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive properties.
Ergine: Another ergoline alkaloid found in certain plant species, known for its psychoactive effects.
Methysergide: An ergoline derivative used in the treatment of migraine headaches.
Uniqueness
Methyl 1,6-dimethyl-7,8-didehydroergoline-8-carboxylate is unique due to its specific structural modifications, which confer distinct biological activities compared to other ergoline derivatives. Its unique binding affinity and selectivity for certain receptors make it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
52599-77-6 |
|---|---|
分子式 |
C18H20N2O2 |
分子量 |
296.4 g/mol |
IUPAC名 |
methyl (6aR,10aR)-4,7-dimethyl-6,6a,10,10a-tetrahydroindolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C18H20N2O2/c1-19-9-11-8-16-14(13-5-4-6-15(19)17(11)13)7-12(10-20(16)2)18(21)22-3/h4-6,9-10,14,16H,7-8H2,1-3H3/t14-,16-/m1/s1 |
InChIキー |
MYEIXQXGGZHQSL-GDBMZVCRSA-N |
異性体SMILES |
CN1C=C(C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)C(=O)OC |
正規SMILES |
CN1C=C(CC2C1CC3=CN(C4=CC=CC2=C34)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)
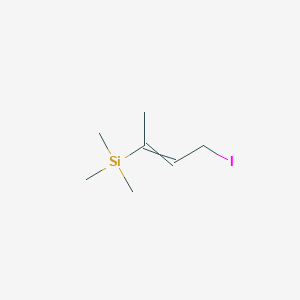

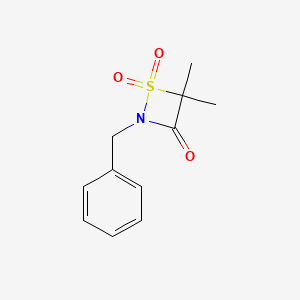


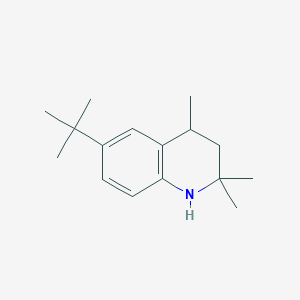
![Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14636083.png)
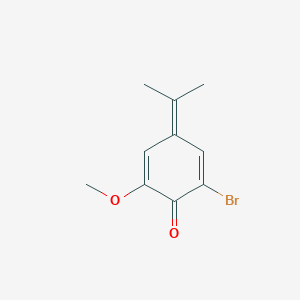

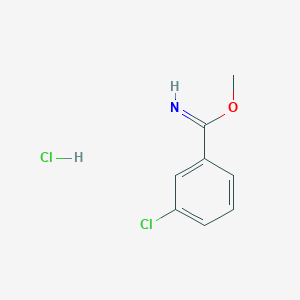
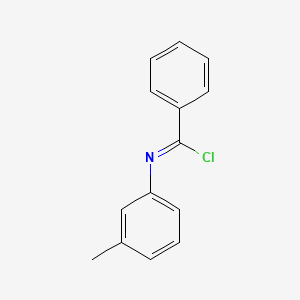
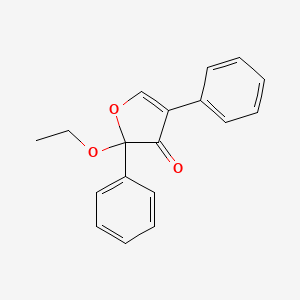
![N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide](/img/structure/B14636131.png)
